

OICR-8268: A Chemical Probe for DCAF1 - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	OICR-8268	
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For Researchers, Scientists, and Drug Development Professionals

Introduction

DDB1- and CUL4-associated factor 1 (DCAF1), also known as Vpr binding protein (VprBP), is a crucial substrate receptor for two distinct E3 ubiquitin ligases: the Cullin-RING ligase 4 (CRL4) complex (CRL4-DCAF1) and the HECT-type EDVP E3 ligase complex.[1][2] Through these interactions, DCAF1 plays a pivotal role in a multitude of cellular processes, including cell cycle progression, DNA damage response, and the regulation of the Hippo signaling pathway. [3][4] Its involvement in such fundamental biological functions has positioned DCAF1 as an attractive therapeutic target for various diseases, including cancer. Furthermore, the ability of lentiviral proteins, such as Vpr, to hijack the CRL4-DCAF1 complex to induce the degradation of host antiviral factors underscores its potential as a target for antiviral therapies.[3][5]

The development of potent and selective chemical probes is essential for dissecting the complex biology of proteins like DCAF1 and for validating their therapeutic potential. **OICR-8268** has emerged as a first-in-class, nanomolar-affinity ligand for the WD40 repeat (WDR) domain of DCAF1, making it an invaluable tool for the scientific community.[6][7] This technical guide provides an in-depth overview of **OICR-8268**, including its biochemical and cellular characterization, detailed experimental protocols for its evaluation, and a visualization of the key signaling pathways and experimental workflows associated with its use as a chemical probe for DCAF1.



Data Presentation

Table 1: Biochemical and Cellular Activity of OICR-8268

Parameter	Value	Assay Method	Reference
Binding Affinity (Kd)			
Surface Plasmon Resonance (SPR)	38 ± 1.5 nM	Recombinant DCAF1 WDR domain	[8]
Isothermal Titration Calorimetry (ITC)	216 ± 76 nM	Recombinant DCAF1 WDR domain	[8]
Cellular Target Engagement (EC50)	10 μΜ	Cellular Thermal Shift Assay (CETSA) in NCI-H460 cells	[1][6]

Experimental Protocols Surface Plasmon Resonance (SPR) for Binding Affinity Determination

Objective: To determine the binding affinity (Kd) of OICR-8268 to the DCAF1 WDR domain.

Materials:

- Biacore instrument (e.g., Biacore T200)
- CM5 sensor chip
- Amine coupling kit (NHS, EDC, ethanolamine)
- Recombinant human DCAF1 WDR domain
- OICR-8268
- Running buffer (e.g., HBS-EP+)
- Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)



Procedure:

- Surface Preparation:
 - Equilibrate the CM5 sensor chip with running buffer.
 - Activate the sensor surface by injecting a 1:1 mixture of NHS and EDC for 7 minutes.
- Ligand Immobilization:
 - Inject the recombinant DCAF1 WDR domain (diluted in immobilization buffer to 5-20 μg/mL) over the activated surface until the desired immobilization level is reached (e.g., 3000-5000 RU).[9]
 - Deactivate the remaining active esters by injecting ethanolamine for 7 minutes.
- Analyte Binding:
 - Prepare a serial dilution of OICR-8268 in running buffer.
 - Inject the different concentrations of OICR-8268 over the immobilized DCAF1 surface and a reference flow cell.
 - Allow for an association phase followed by a dissociation phase with running buffer.
- Data Analysis:
 - Subtract the reference channel data from the active channel data.
 - Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).[10]

Differential Scanning Fluorimetry (DSF) for Thermal Shift Assay

Objective: To assess the thermal stabilization of the DCAF1 WDR domain upon binding of OICR-8268.



Materials:

- Real-time PCR instrument
- 96-well or 384-well PCR plates
- Recombinant human DCAF1 WDR domain
- OICR-8268
- Fluorescent dye (e.g., SYPRO Orange)
- · Assay buffer

Procedure:

- Reaction Setup:
 - Prepare a reaction mixture containing the DCAF1 WDR domain (final concentration 2-10 μM), SYPRO Orange dye (e.g., 5x final concentration), and either OICR-8268 at various concentrations or vehicle control (DMSO) in the assay buffer.[11]
 - Aliquot the reaction mixture into the wells of a PCR plate.[12]
- Thermal Denaturation:
 - Place the plate in a real-time PCR instrument.
 - Apply a thermal ramp, for example, from 25 °C to 95 °C with a ramp rate of 1 °C/minute.
 [11]
- Data Acquisition and Analysis:
 - Monitor the fluorescence intensity of the dye as a function of temperature.
 - Plot the fluorescence intensity versus temperature to generate a melting curve.
 - Determine the melting temperature (Tm), which is the midpoint of the unfolding transition.



 \circ Calculate the thermal shift (Δ Tm) by subtracting the Tm of the protein with vehicle from the Tm of the protein with **OICR-8268**.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization

Objective: To determine the thermodynamic parameters (Kd, Δ H, Δ S) of the interaction between **OICR-8268** and the DCAF1 WDR domain.

Materials:

- · Isothermal titration calorimeter
- Recombinant human DCAF1 WDR domain
- OICR-8268
- Dialysis buffer

Procedure:

- Sample Preparation:
 - Thoroughly dialyze the DCAF1 WDR domain and dissolve OICR-8268 in the same dialysis buffer to minimize heats of dilution.[7]
 - Degas both the protein and ligand solutions.
 - \circ Typically, the protein solution (e.g., 5-50 μ M) is placed in the sample cell, and the ligand solution (e.g., 50-500 μ M) is loaded into the injection syringe.[7]
- Titration:
 - Perform a series of injections of the ligand into the protein solution at a constant temperature.
 - Measure the heat change associated with each injection.[13]



- Data Analysis:
 - Integrate the heat signal for each injection.
 - Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
 - \circ Fit the data to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), enthalpy change (Δ H), and stoichiometry (n) of the interaction. The entropy change (Δ S) can then be calculated.[13][14]

Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm the engagement of **OICR-8268** with DCAF1 in a cellular context and determine the cellular EC50.

Materials:

- NCI-H460 cells (or other suitable cell line)
- OICR-8268
- Vehicle control (DMSO)
- PBS
- Lysis buffer with protease inhibitors
- Thermocycler
- Western blotting reagents and anti-DCAF1 antibody

Procedure:

- · Cell Treatment:
 - Treat cultured cells with various concentrations of OICR-8268 or vehicle control for a defined period (e.g., 1-2 hours).[15]



- Thermal Challenge:
 - Aliquot the treated cell suspensions into PCR tubes.
 - Heat the tubes at a range of temperatures (for determining the melting curve) or at a single, optimized temperature (for determining EC50) for 3 minutes, followed by cooling.
 [15]
- Cell Lysis and Fractionation:
 - Lyse the cells by freeze-thaw cycles or with lysis buffer.[15]
 - Separate the soluble fraction (containing non-denatured protein) from the insoluble fraction (containing aggregated protein) by centrifugation at high speed.[15]
- Protein Detection and Analysis:
 - Quantify the amount of soluble DCAF1 in the supernatant by Western blotting.[15]
 - For the melting curve, plot the amount of soluble DCAF1 against the temperature. A shift
 in the curve in the presence of OICR-8268 indicates target stabilization.
 - For EC50 determination, plot the amount of soluble DCAF1 at the optimized temperature against the concentration of OICR-8268 and fit the data to a dose-response curve.

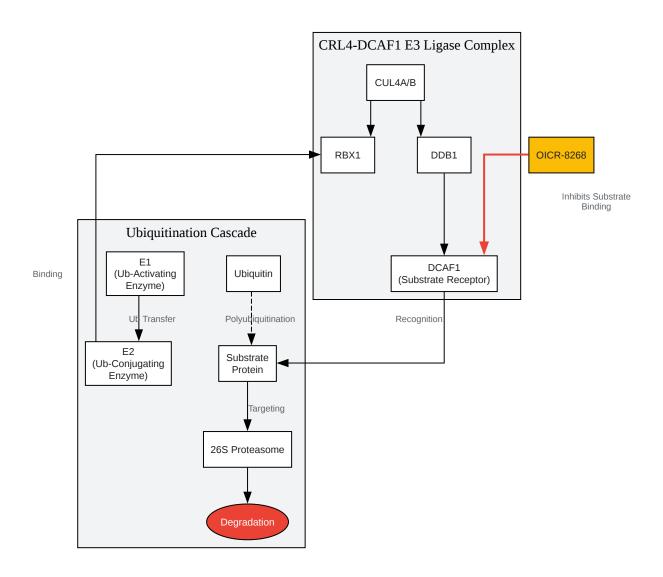
Mandatory Visualizations Signaling Pathways and Experimental Workflows



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Discovery workflow of OICR-8268.

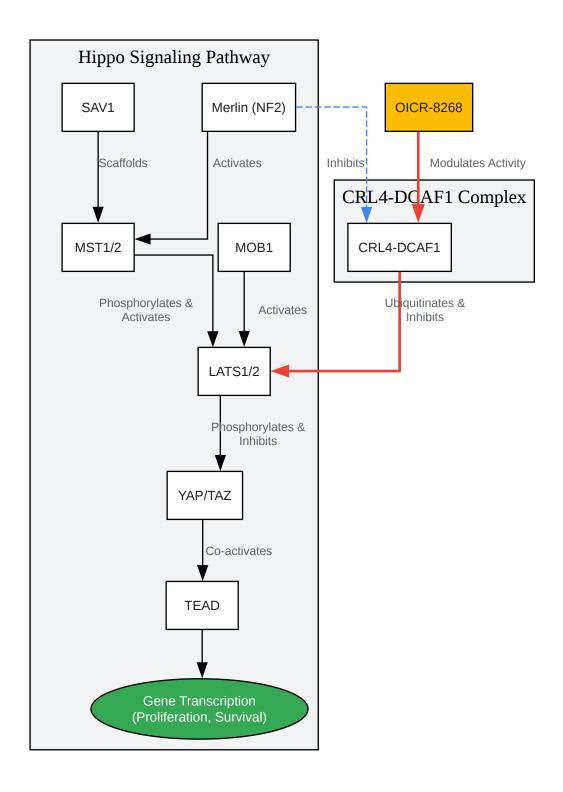




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CRL4-DCAF1 ubiquitination pathway.





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DCAF1's role in the Hippo pathway.

Conclusion



OICR-8268 represents a significant advancement in the field of chemical biology, providing a potent and well-characterized probe for the DCAF1 WDR domain. Its nanomolar binding affinity and demonstrated cellular target engagement make it an exceptional tool for elucidating the diverse biological functions of DCAF1.[6][7] The detailed experimental protocols and visualizations provided in this guide are intended to facilitate the use of OICR-8268 by researchers, scientists, and drug development professionals. By enabling the broader scientific community to investigate DCAF1's role in health and disease, OICR-8268 will undoubtedly contribute to the validation of DCAF1 as a therapeutic target and accelerate the development of novel therapeutic strategies.

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- To cite this document: BenchChem. [OICR-8268: A Chemical Probe for DCAF1 A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11935679#oicr-8268-as-a-chemical-probe-for-dcaf1]

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